

Application Note: High-Throughput Screening of Pyridazinamine Analogs as Kinase Inhibitors

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Compound of Interest

Compound Name: 4-Pyridazinamine, 5-nitro-3-phenyl-

Cat. No.: B189322

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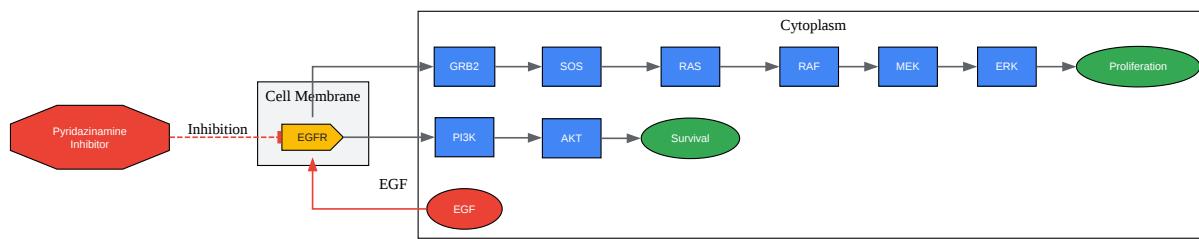
Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Pyridazinamines have emerged as a promising scaffold for the development of potent and selective kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. This application note provides detailed protocols for biochemical and cell-based assays to evaluate the inhibitory activity of pyridazinamine derivatives against target kinases.

Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.^{[1][2]} Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. Aberrant EGFR signaling is a key driver in the

development and progression of several cancers. The diagram below illustrates a simplified representation of the EGFR signaling pathway, a common target for kinase inhibitors.



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Caption: Simplified EGFR signaling pathway and the point of inhibition.

Data Presentation: Kinase Inhibitory Activity of Pyridazinamine Analogs

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC₅₀) of exemplary pyridazinamine-related compounds against various kinases. This data is representative of typical results obtained from biochemical assays.

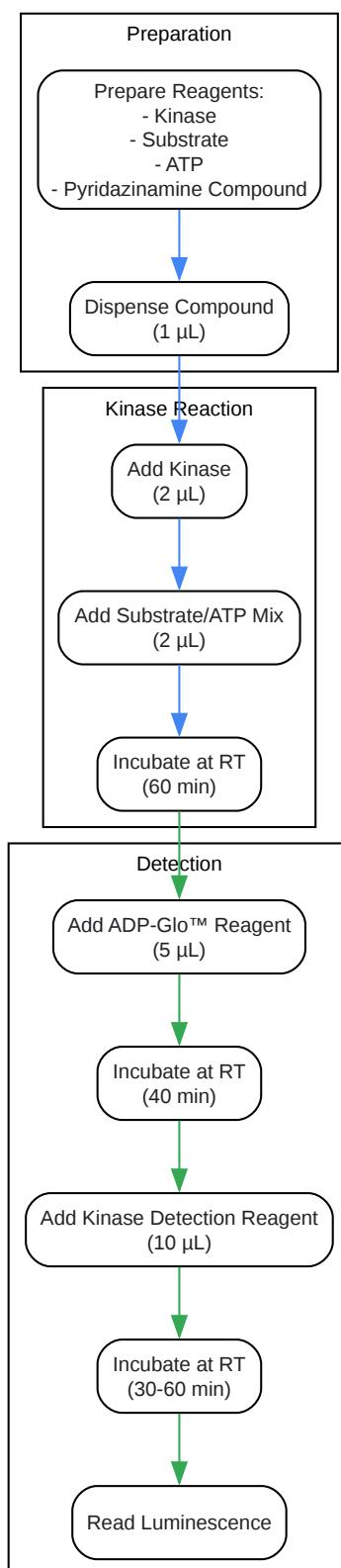
Compound ID	Target Kinase	IC50 (nM)	Assay Type	Reference
PZA-1	c-Src	15.5	Biochemical	Fictional
PZA-2	EGFR	78.7	Biochemical	[3]
PZA-3	BTK	93.5	Biochemical	[3]
IMB-1	GSK-3 β	8.0	Biochemical	[4]
PZA-4	JAK1	3.0	Biochemical	[3]
PZA-5	JAK2	8.5	Biochemical	[3]
PZA-6	TYK2	7.7	Biochemical	[3]
IMB-2	GSK-3 β	47.0	Cell-based	[4]
PZA-7	c-Src	25.2	Cell-based	Fictional
PZA-8	EGFR	150.3	Cell-based	Fictional

Experimental Protocols

Biochemical Kinase Inhibition Assay: ADP-Glo™ Protocol

This protocol outlines the determination of kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Workflow Diagram:

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Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Materials:

- Kinase of interest
- Kinase-specific substrate
- ATP
- Pyridazinamine compounds
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white assay plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

Procedure:

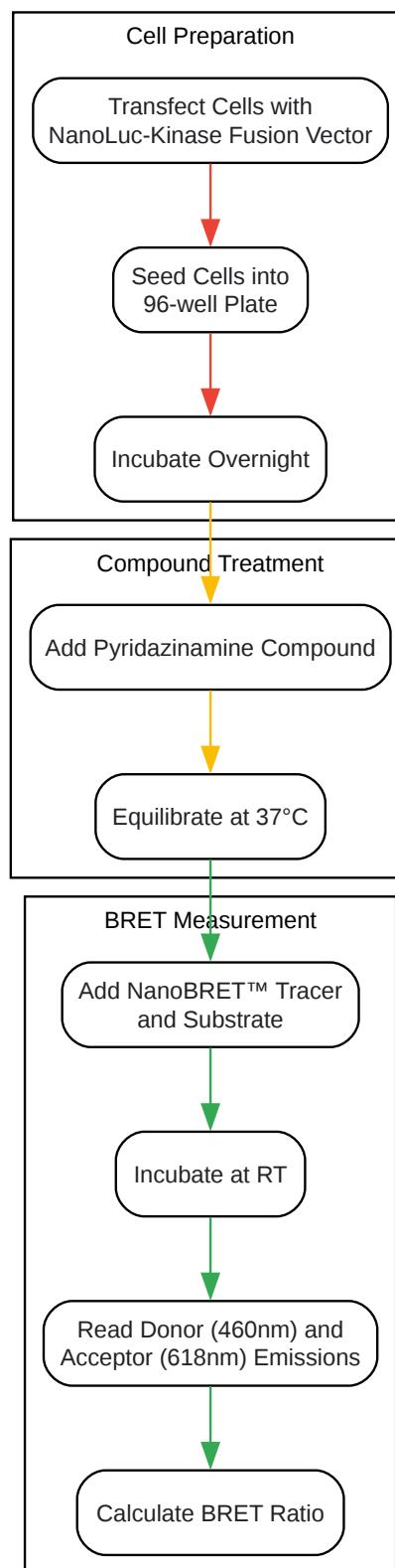
- Reagent Preparation:
 - Prepare a stock solution of the pyridazinamine compound in 100% DMSO.
 - Create a serial dilution of the compound in assay buffer containing 1% DMSO.
 - Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer at their optimal concentrations.
- Kinase Reaction:
 - To the wells of a 384-well plate, add 1 μ L of the diluted pyridazinamine compound or DMSO as a control.
 - Add 2 μ L of the kinase solution to each well.
 - Initiate the reaction by adding 2 μ L of the substrate/ATP mixture.
 - Incubate the plate at room temperature for 60 minutes.

- ADP Detection:
 - Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add 10 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30-60 minutes.
- Data Acquisition:
 - Measure the luminescence using a plate reader.
 - The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.
 - Calculate IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.

Cell-Based Kinase Inhibition Assay: NanoBRET™ Target Engagement Protocol

This protocol measures the binding of a pyridazinamine compound to a target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).

Workflow Diagram:

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Caption: Workflow for the NanoBRET™ cell-based kinase assay.

Materials:

- HEK293 cells (or other suitable cell line)
- Plasmid DNA encoding a NanoLuc®-kinase fusion protein
- Transfection reagent
- Opti-MEM® I Reduced Serum Medium
- Pyridazinamine compounds
- NanoBRET™ Target Engagement Kinase Assay reagents (Promega)
- 96-well white assay plates
- Plate reader with filtered luminescence detection capabilities

Procedure:

- Cell Preparation:
 - Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol.
 - After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM®.
 - Seed the cells into a 96-well white assay plate.
- Compound Treatment:
 - Prepare serial dilutions of the pyridazinamine compounds in the assay medium.
 - Add the diluted compounds to the appropriate wells.
 - Incubate the plate in a CO2 incubator at 37°C for 2 hours to allow for compound entry and target engagement.
- BRET Measurement:

- Prepare the NanoBRET™ tracer and Nano-Glo® substrate detection reagent according to the manufacturer's instructions.
- Add the detection reagent to all wells.
- Incubate at room temperature for 3-5 minutes.
- Data Acquisition:
 - Measure the donor emission (460nm) and acceptor emission (618nm) using a plate reader equipped with the appropriate filters.
 - Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
 - A decrease in the BRET ratio indicates displacement of the tracer by the pyridazinamine compound, signifying target engagement.
 - Determine the IC50 values from the dose-response curve of the BRET ratio versus the compound concentration.

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